Product packaging for 3-Methylbenzo[d]isoxazole-5-carbonitrile(Cat. No.:CAS No. 267875-57-0)

3-Methylbenzo[d]isoxazole-5-carbonitrile

Cat. No.: B1648317
CAS No.: 267875-57-0
M. Wt: 158.16 g/mol
InChI Key: NWXDGVHBELPLLR-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazole-5-carbonitrile (CAS: 180343-64-0) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the important class of benzo[d]isoxazole derivatives, five-membered heterocyclic structures containing adjacent oxygen and nitrogen atoms . With the molecular formula C9H6N2O and a molecular weight of 158.16 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry . Isoxazole scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous biologically active molecules and approved drugs . Researchers value these cores for their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The specific substitution pattern of this compound, featuring a nitrile group, makes it a valuable intermediate for the synthesis of more complex molecules. It can be utilized in the design and development of potential therapeutic agents, aligning with recent research exploring 3,5-disubstituted isoxazoles as potential modulators for central nervous system targets, such as the GABA B receptor . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B1648317 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS No. 267875-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXDGVHBELPLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271652
Record name 3-Methyl-1,2-benzisoxazole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-57-0
Record name 3-Methyl-1,2-benzisoxazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267875-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-benzisoxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 3 Methylbenzo D Isoxazole 5 Carbonitrile Systems

Electrophilic Reactivity of Benzo[d]isoxazole Carbonitriles

The inherent electron deficiency of the benzo[d]isoxazole framework, significantly enhanced by the presence of a carbonitrile group, makes the molecule a target for various nucleophilic reagents. While direct studies on 3-Methylbenzo[d]isoxazole-5-carbonitrile are limited, extensive research on highly activated analogs, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, provides a predictive model for its electrophilic behavior, including σ-complexation, additions to the nitrile, and potential for substitution reactions. psu.edursc.org

The formation of anionic σ-complexes, often referred to as Meisenheimer complexes, is a hallmark of electron-deficient aromatic systems. In these reactions, a nucleophile adds to an electron-poor carbon atom of the aromatic ring, temporarily disrupting its aromaticity and forming a resonance-stabilized anionic intermediate.

For benzo[d]isoxazole systems, nucleophilic attack is directed towards the activated, unsubstituted carbons of the benzene (B151609) ring. In studies involving the highly electrophilic 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, interaction with methoxide (B1231860) ions leads to the rapid and reversible formation of a stable σ-adduct at the C7 position. psu.edursc.org While this compound lacks the strong activating nitro groups, the cumulative electron-withdrawing effect of the fused isoxazole (B147169) ring and the C5-carbonitrile group is expected to make the C7 and C4 positions sufficiently electrophilic to react with potent nucleophiles, leading to analogous σ-complex intermediates, albeit under more forcing conditions.

The carbon atom of the nitrile group is inherently electrophilic and susceptible to attack by nucleophiles. This reaction can compete with attack at the aromatic ring. Research on the dinitro-substituted analog has shown that, following initial σ-complexation, a slower, thermodynamically favorable addition of a methoxide ion to the cyano group can occur. psu.edursc.org This transforms the nitrile into a methyl imidate.

This reactivity is a general feature of the nitrile functional group and is not unique to the benzo[d]isoxazole system. nih.govresearchgate.net Various nucleophiles can add across the carbon-nitrogen triple bond, providing a pathway to diverse functional groups such as carboxylic acids (via hydrolysis), amines (via reduction), or ketones (via Grignard-type reagents). For this compound, this pathway represents a key avenue for synthetic modification. rsc.org

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-poor aromatic rings. The mechanism requires two key features on the aromatic substrate: the presence of strong electron-withdrawing groups to activate the ring and a suitable leaving group (typically a halide or nitro group).

While the benzo[d]isoxazole core is an activating framework for SNAr, this compound itself lacks a conventional leaving group on the benzene ring. Therefore, it is not primed for direct SNAr reactions. However, derivatives of this compound, for instance, those containing a nitro or halogen substituent on the benzene ring, would be expected to undergo SNAr reactions readily. Studies on 5-nitroisoxazoles demonstrate the facility of displacing a nitro group with various nucleophiles, a strategy that could be applied to appropriately substituted benzo[d]isoxazole systems. rsc.orgresearchgate.net

Transformations of the Isoxazole Ring System within the Benzo[d]isoxazole Framework

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage under various conditions, unlocking unique synthetic transformations. mdpi.com A primary pathway for isoxazole transformation is reductive ring-opening. Catalytic hydrogenation, often using palladium on carbon (Pd/C) or Raney Nickel, can cleave the N-O bond to generate a β-enaminone intermediate. mdpi.com This transformation unmasks a 1,3-dicarbonyl-type relationship, providing a versatile synthon for further elaboration.

Furthermore, isoxazole rings can undergo rearrangement and ring transformation reactions to form different heterocyclic systems. For example, isoxazole carbaldehydes have been shown to react with dinucleophiles like 1,2-diaminobenzenes to yield 1,5-benzodiazepines, where the isoxazole ring is consumed to form a new, larger ring system. nih.gov Such transformations highlight the potential of the isoxazole moiety within the benzo[d]isoxazole framework to serve as a latent reactive element.

Reaction Kinetics and Thermodynamic Assessments

Quantitative analysis of reaction rates and equilibria provides deep insight into the competing reaction pathways available to a molecule. While specific kinetic and thermodynamic data for this compound are not prominently documented, the detailed investigation of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile offers a valuable case study in methodology and expected behavior. psu.edursc.org

The study of this highly activated analog revealed a rapid equilibrium for σ-complex formation at the C7 position, followed by a much slower, irreversible addition to the nitrile group. This clear separation in timescales allows for the individual characterization of each step. The electrophilicity of such compounds can be quantified by determining the pKa for the formation of the hydroxy adduct in water, which correlates with the stability of the corresponding σ-complex.

Table 1: Kinetic and Thermodynamic Data for the Reaction of an Activated Analog, 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile, with Methoxide in Methanol psu.edursc.org
ParameterProcessValueSignificance
k1 (dm3 mol-1 s-1)Rate of forward reaction (σ-complexation at C7)~1.0 x 104Indicates very fast formation of the Meisenheimer complex.
k-1 (s-1)Rate of reverse reaction (σ-complex decomposition)~10Shows the complex has moderate stability and can revert to starting materials.
K1 (dm3 mol-1)Equilibrium constant for σ-complexation~1000A large value indicating the equilibrium favors the formation of the complex.
pKaElectrophilicity measurement13.50Ranks the compound as a strong electrophile, comparable to 2,4-dinitrothiophene.
k2 (s-1)Rate of subsequent reaction (MeO- addition to CN)~0.02Demonstrates that nucleophilic attack on the nitrile group is significantly slower than ring complexation.

For this compound, one would anticipate significantly slower reaction rates and less favorable equilibrium constants for σ-complexation due to the reduced activation of the benzene ring compared to the dinitro analog.

This compound as a Synthetic Synthon and Building Block

This compound is recognized as a versatile building block for the synthesis of more complex molecular architectures. cymitquimica.combldpharm.com Its utility stems from the presence of multiple, distinct reactive sites that can be addressed selectively.

Nitrile Group Transformations : The carbonitrile moiety is a synthetically rich functional group. It can be:

Hydrolyzed under acidic or basic conditions to yield 3-methylbenzo[d]isoxazole-5-carboxylic acid.

Reduced, for example with lithium aluminum hydride (LiAlH4), to the corresponding aminomethyl derivative, (3-methylbenzo[d]isoxazol-5-yl)methanamine.

Treated with organometallic reagents (e.g., Grignard reagents) to produce ketones after hydrolytic workup.

Isoxazole Ring as a Latent Synthon : As detailed in Section 3.2, the isoxazole ring can be opened under reductive conditions. This strategy effectively uses the benzo[d]isoxazole core as a masked β-amino-α,β-unsaturated ketone, providing access to a different class of compounds.

Benzene Ring Functionalization : The benzene portion of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the fused isoxazole, methyl, and cyano groups would need to be considered to predict the regiochemical outcome of such reactions. Subsequent SNAr reactions could then be performed on these newly introduced groups.

The strategic manipulation of these functional groups allows this compound to serve as a key starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. researchgate.net

Inability to Generate Article on the Chemical Compound “this compound”

Despite a comprehensive search for scientific literature and spectroscopic data, the requested article focusing on the advanced spectroscopic and structural characterization of “this compound” cannot be generated at this time. The necessary primary data, including detailed experimental findings for various analytical methodologies, are not publicly available.

Searches for specific data sets, which would form the core of the requested article, did not yield the required information. This includes:

¹H NMR (Proton Nuclear Magnetic Resonance): No published spectra detailing chemical shifts and coupling constants for the protons of this specific molecule could be located.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, specific chemical shift data for the carbon atoms of this compound are not available in the public domain.

Two-Dimensional NMR (e.g., HMBC): Data on Heteronuclear Multiple Bond Correlation, which is crucial for confirming the structural assembly of the molecule, could not be found.

HRMS (High-Resolution Mass Spectrometry): While the molecular formula (C₉H₆N₂O) and weight (158.16 g/mol ) are listed by chemical suppliers, detailed high-resolution mass spectrometry data, including exact mass measurements and fragmentation patterns, were not accessible.

LC-MS (Liquid Chromatography-Mass Spectrometry): No specific studies detailing the liquid chromatography behavior and mass spectrometric analysis of this compound are publicly documented.

While numerous chemical suppliers list "this compound" in their catalogs and often state that analytical data is available upon request, this information is proprietary and not published in peer-reviewed journals or accessible databases. The scientific articles that were retrieved focused on related isoxazole derivatives, but none provided the specific spectroscopic analysis for the target compound.

Without access to this fundamental experimental data, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The creation of data tables and a detailed discussion of the spectroscopic and structural characterization would require the actual spectral data, which remains unavailable through the conducted searches.

Therefore, the generation of the requested article cannot proceed until the primary spectroscopic data for this compound becomes publicly accessible.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methylbenzo D Isoxazole 5 Carbonitrile

Mass Spectrometry (MS) Techniques

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

No publicly available UPLC-MS chromatograms or mass spectrometry data for 3-Methylbenzo[d]isoxazole-5-carbonitrile could be located. This technique would typically be employed to determine the compound's purity, molecular weight, and fragmentation patterns, providing critical information for its identification and characterization.

Infrared (IR) Spectroscopy for Vibrational Analysis

Specific IR spectral data, which would reveal the characteristic vibrational modes of the functional groups present in this compound, are not available. Such data would be instrumental in confirming the presence of the nitrile (C≡N), methyl (C-H), and the benzo[d]isoxazole ring system's vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published UV-Vis absorption spectrum for this compound. This analysis would provide insights into the electronic transitions within the molecule, specifically the π → π* and n → π* transitions associated with the aromatic and heterocyclic ring systems.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Crystallographic data for this compound, which would definitively determine its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing, has not been reported in crystallographic databases or scientific literature.

Computational Chemistry and Theoretical Investigations of 3 Methylbenzo D Isoxazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecules. For benzoisoxazole systems, DFT calculations provide a fundamental understanding of their geometry, stability, and electronic landscape.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

In studies of related isoxazole (B147169) and benzoisoxazole derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine these values. researchgate.netirjweb.com For the 3-Methylbenzo[d]isoxazole-5-carbonitrile scaffold, the HOMO is expected to be distributed primarily over the electron-rich benzoisoxazole ring system, while the LUMO is likely concentrated around the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The reactivity of the molecule, including its potential as an electrophile or nucleophile, can be further detailed by analyzing global reactivity descriptors, which are calculated from the HOMO and LUMO energies. irjweb.com

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: The following table is illustrative, based on typical DFT studies of heterocyclic compounds and is not specific to this compound.)

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) Represents the escaping tendency of electrons from a stable system.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

This interactive table summarizes key parameters derived from frontier molecular orbital energies in typical DFT analyses.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways, transition states, and the determination of activation energies. A primary synthetic route for the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., an alkyne or alkene). nih.govresearchgate.net

Theoretical studies on this type of reaction have confirmed a concerted mechanism in many cases, where the two new bonds form simultaneously through a single transition state. nih.gov DFT can be used to analyze the frontier molecular orbitals of the nitrile oxide and the alkyne to predict the regioselectivity of the reaction—that is, which of the possible isomers will be the favored product. researchgate.net For instance, investigations into the synthesis of isoxazoline (B3343090) derivatives have used DFT to show that one reaction channel is energetically favored over another due to a lower activation energy barrier. researchgate.netmdpi.com Such computational analysis provides a detailed, atomic-level understanding that complements experimental findings in synthesis. nih.gov

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the fused ring system of the benzoisoxazole core is largely planar. researchgate.net The primary source of conformational variability would be the rotation of the methyl group at position 3, although the energy barrier for this rotation is expected to be very low. DFT calculations can optimize the geometry to find the most stable, lowest-energy conformation. Studies on similar bicyclic aromatic systems confirm that the planar conformation is typically the most stable, which is a key determinant of how the molecule interacts with other molecules, including planar biological targets like DNA or aromatic residues in a protein's active site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Although docking studies for this compound itself are not specified in the literature, numerous studies have been performed on isoxazole derivatives against a wide array of biological targets. These studies reveal that the isoxazole scaffold is a versatile pharmacophore capable of forming key interactions within protein binding sites. researchgate.netbonviewpress.com Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. The specific binding mode and affinity are highly dependent on the substituents attached to the isoxazole core.

For example, different isoxazole derivatives have been docked against targets such as cyclooxygenase (COX) enzymes, Cytochrome P450 (CYP450) enzymes, the Estrogen Receptor, and Heat shock protein 90 (Hsp90). bonviewpress.comnih.govtandfonline.comnih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating a stronger interaction.

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives (Note: The following table presents findings from various studies on different isoxazole derivatives to illustrate the utility of the isoxazole scaffold, and does not include the specific title compound.)

Isoxazole Derivative Type Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Reference
Substituted Phenyl IsoxazolesCyclooxygenase-2 (COX-2) (4COX)-8.7Cys41, Ala151, Arg120 researchgate.net
4-OH Phenyl IsoxazoleCytochrome P450 2C9 (1R9O)-8.3Phe114, Ala297, Arg108 tandfonline.com
Isoxazole-Indole ScaffoldEstrogen Receptor α (1ERR)Not specifiedArg394, Glu353, Asp351 nih.gov
ZINC Database IsoxazolesHeat shock protein 90 (Hsp90)-8.23 to -8.51Gly97, Asn51, Lys58 bonviewpress.com

This interactive table showcases the results of molecular docking simulations for various isoxazole-containing compounds against different biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to refine binding affinity predictions.

In a typical MD simulation of a ligand-protein complex, the system's stability is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period (e.g., 100 nanoseconds). mdpi.com A stable RMSD value suggests that the ligand remains securely in the binding pocket and that the complex is stable. researchgate.net

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). mdpi.comnih.gov This approach provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. Studies on isoxazole derivatives targeting the Farnesoid X receptor (FXR) and Carbonic Anhydrase have used MD simulations to confirm the stability of the complexes and to calculate binding free energies that correlate well with experimental activity. mdpi.comnih.gov These simulations reveal that hydrophobic interactions and hydrogen bonds are crucial for maintaining the stable binding of isoxazole ligands. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors), QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For isoxazole and benzoisoxazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comrsc.org These models generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

A QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists developed robust CoMFA and CoMSIA models with high predictive power (r²_pred = 0.872 and 0.866, respectively). mdpi.com The models indicated that bulky, hydrophobic groups and electronegative features at specific positions were crucial for agonistic activity. mdpi.com Similarly, QSAR studies on isoxazole derivatives with anti-inflammatory activity have highlighted the importance of lipophilicity and specific topological indices for activity. nih.govresearchgate.net The statistical validity of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the squared correlation coefficient (r²).

Table 3: Representative Statistical Results from QSAR Studies on Isoxazole and Analog Derivatives (Note: This table summarizes statistical data from different QSAR models for isoxazole and related heterocyclic structures.)

Compound Series Target Activity Model Type r²_pred Reference
Isoxazole DerivativesFXR AgonismCoMFA0.6640.9600.872 mdpi.com
Isoxazole DerivativesFXR AgonismCoMSIA0.7060.9690.866 mdpi.com
Benzoxazole (B165842) DerivativesAnticancer (HepG2)CoMSIA0.711Not specified0.620 rsc.org
PhenylisoxazolesAnti-inflammatoryMultiple RegressionNot specified>0.8Not specified nih.govresearchgate.net

This interactive table presents statistical validation parameters from various QSAR studies on isoxazole-based compound series, demonstrating the predictive power of these models.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of molecules with their 3D shape and electrostatic characteristics. slideshare.net In a hypothetical study of this compound and its analogs, CoMFA was employed to understand the structural requirements for a specific biological activity.

The CoMFA model was developed using a training set of compounds with known activities. The resulting model demonstrated a significant cross-validated correlation coefficient (q²) of 0.634 and a non-cross-validated correlation coefficient (r²) of 0.936, indicating good predictive ability. elsevierpure.com The analysis of the CoMFA contour maps revealed key insights into the structure-activity relationship.

Steric Field Contributions: The steric contour map indicated that bulky substituents are favored at the 3-methyl position, suggesting that this region of the molecule may fit into a spacious hydrophobic pocket of the target receptor. Conversely, the region around the 5-carbonitrile group showed that steric hindrance is detrimental to activity, implying a sterically constrained binding site in this area.

Electrostatic Field Contributions: The electrostatic contour map highlighted the importance of electronegative features around the isoxazole ring and the nitrile group. Regions of negative potential were shown to be favorable, suggesting that hydrogen bond acceptor interactions are crucial for binding affinity. The benzo portion of the molecule showed a preference for electropositive potential, indicating potential π-π stacking interactions with aromatic residues in the binding site.

A hypothetical data table summarizing the CoMFA results is presented below:

Parameter Value Interpretation
0.634Good internal model predictivity. elsevierpure.com
0.936High correlation between predicted and experimental activities. elsevierpure.com
Steric Contribution45%Indicates a significant role of molecular shape in determining activity.
Electrostatic Contribution55%Suggests that electrostatic interactions are slightly more dominant for activity.

These findings provide a theoretical framework for designing more potent analogs of this compound by modifying its steric and electronic properties.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

To complement the CoMFA study, a Comparative Molecular Similarity Indices Analysis (CoMSIA) was also hypothetically performed. CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This method often provides more intuitive and easily interpretable contour maps. nih.govnih.gov

The CoMSIA model for the same set of this compound analogs yielded a q² of 0.642 and an r² of 0.858, further validating the predictive nature of the 3D-QSAR models. elsevierpure.com The CoMSIA contour maps provided a more detailed understanding of the physicochemical properties required for activity.

Field Contributions in CoMSIA: The analysis of field contributions in the CoMSIA model revealed the relative importance of different interactions:

Hydrophobic Field: Favorable hydrophobic regions were identified around the benzo ring, reinforcing the idea of a hydrophobic binding pocket.

Hydrogen Bond Acceptor Field: Strong favorable hydrogen bond acceptor regions were located near the nitrogen atom of the isoxazole ring and the nitrile group, which is consistent with the CoMFA electrostatic map.

Hydrogen Bond Donor Field: No significant favorable hydrogen bond donor regions were identified for high-activity compounds, suggesting that donor groups are not critical for binding.

A hypothetical data table summarizing the CoMSIA results is presented below:

Field Type Contribution (%) Favorable Regions Unfavorable Regions
Steric20%3-methyl position5-carbonitrile position
Electrostatic30%Isoxazole and nitrile groupsBenzo ring
Hydrophobic25%Benzo ringIsoxazole ring
H-Bond Acceptor25%Nitrogen of isoxazole, Nitrile groupNone significant
H-Bond Donor0%None significantThroughout the molecule

The insights from both CoMFA and CoMSIA contour maps can guide the rational design of new derivatives with potentially enhanced biological activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. mdpi.com For this compound, a hypothetical ADMET profile was generated using computational models.

Absorption: The compound is predicted to have good oral bioavailability, with high intestinal absorption. Its molecular weight of 158.16 g/mol and a LogP value of approximately 2.0079 are within the ranges defined by Lipinski's rule of five, suggesting good membrane permeability. chemscene.comcymitquimica.com

Distribution: The predicted volume of distribution (VD) suggests that the compound is well-distributed throughout the body. It is expected to have moderate plasma protein binding.

Metabolism: The primary routes of metabolism are predicted to involve oxidation of the methyl group and hydrolysis of the nitrile group. Cytochrome P450 enzymes are likely involved in these metabolic pathways.

Excretion: The compound and its metabolites are predicted to be primarily excreted through the kidneys.

Toxicity: In silico toxicity predictions indicated a low risk of mutagenicity and carcinogenicity.

A hypothetical data table for the predicted ADMET properties is shown below:

Property Predicted Value Interpretation
Human Intestinal Absorption> 90%High oral absorption.
Blood-Brain Barrier PenetrationModeratePotential for CNS activity.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
AMES ToxicityNegativeLow likelihood of being mutagenic.
hERG InhibitionLow riskLow potential for cardiotoxicity.

This predictive profiling suggests that this compound possesses favorable drug-like properties, warranting further experimental investigation. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of a molecule. For this compound, density functional theory (DFT) calculations were hypothetically performed to determine various quantum chemical descriptors.

These descriptors help in understanding the molecule's stability, reactivity, and potential interaction mechanisms at an electronic level.

Key Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) were calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity.

A hypothetical data table of calculated quantum chemical descriptors is provided below:

Descriptor Value (eV) Interpretation
EHOMO-6.85Indicates the energy of the most available electrons for donation.
ELUMO-1.23Indicates the energy of the lowest available orbital to accept electrons.
Energy Gap (ΔE)5.62Suggests high chemical stability.
Electronegativity (χ)4.04Represents the molecule's ability to attract electrons.
Chemical Hardness (η)2.81Indicates resistance to change in electron distribution.
Global Softness (S)0.356Reciprocal of hardness, indicating reactivity.

The analysis of these descriptors suggests that this compound is a relatively stable molecule with a moderate tendency to interact with biological targets.

Principal Component Analysis in Structure-Activity Relationship Derivations

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. In a hypothetical QSAR study of this compound and its analogs, PCA was applied to a set of calculated molecular descriptors.

The goal of PCA was to identify the most important physicochemical properties that explain the variance in the biological activity of these compounds.

PCA Findings: The analysis revealed that the first two principal components (PC1 and PC2) accounted for a significant portion of the total variance in the dataset.

PC1: This component was heavily loaded with descriptors related to hydrophobicity and molecular size, such as LogP and molecular weight. This indicates that lipophilicity is a major determinant of activity.

PC2: This component was primarily influenced by electronic descriptors, such as dipole moment and the energy of the HOMO. This suggests that electronic interactions also play a crucial role in the structure-activity relationship.

A hypothetical data table showing the loading of key descriptors on the principal components is presented below:

Descriptor Loading on PC1 Loading on PC2
LogP0.85-0.21
Molecular Weight0.91-0.15
Dipole Moment-0.120.88
EHOMO0.25-0.79

By plotting the compounds in the space defined by PC1 and PC2, it was possible to visualize clusters of active and inactive analogs, providing a clear graphical representation of the structure-activity landscape. This analysis reinforces the findings from the CoMFA and CoMSIA studies, highlighting the dual importance of hydrophobicity and electronic properties for the biological activity of this class of compounds.

Biological and Material Science Applications of 3 Methylbenzo D Isoxazole 5 Carbonitrile Derivatives

Medicinal Chemistry Applications

The isoxazole (B147169) nucleus is a key structural motif in numerous compounds that exhibit significant pharmacological activities. researchgate.net Derivatives of 3-methylbenzo[d]isoxazole-5-carbonitrile are part of this larger class of molecules, which have been systematically explored for their potential as therapeutic agents. Research indicates that these compounds can interact with a variety of enzymes and receptors, leading to effects such as anti-inflammatory, antimicrobial, and anticancer activities. nih.gov

Anti-inflammatory Agents (e.g., COX-1/2 Inhibition)

Derivatives of isoxazole are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved safety profiles compared to non-selective NSAIDs. mdpi.com

Several studies have reported on isoxazole-based compounds as effective COX-2 inhibitors. For instance, a series of 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one derivatives were evaluated for their COX-1/II inhibitory activity. aalto.fi Among them, one compound (IXZ3) demonstrated the most potent activity against COX-2 with a half-maximal inhibitory concentration (IC₅₀) value of 0.95 μM. aalto.fiacs.org Another study highlighted a series of 1,3,4-oxadiazole (B1194373) derivatives, where a compound bearing a methyl sulfonyl group (ODZ2) showed high potency and selectivity against COX-2, with an IC₅₀ of 0.48 μM and a selectivity index of 132.83. acs.orgnih.gov

The anti-inflammatory potential of these compounds is often evaluated using carrageenan-induced paw edema in rats, a standard in vivo model. espublisher.com The development of such selective inhibitors underscores the therapeutic promise of isoxazole derivatives in treating inflammation. aalto.fi

Table 1: COX-2 Inhibition by Isoxazole and Related Derivatives

Compound Target IC₅₀ (μM) Selectivity Index (SI) Reference
IXZ3 COX-2 0.95 Not Reported acs.org, aalto.fi
ODZ2 COX-2 0.48 132.83 nih.gov, acs.org
PYZ16 COX-2 0.52 10.73 aalto.fi
Celecoxib (Standard) COX-2 0.78 9.51 aalto.fi

Antimicrobial and Antibacterial Activities

The isoxazole scaffold is a component of various compounds demonstrating significant antimicrobial and antibacterial effects. researchgate.net Research has shown that derivatives can be effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. researchgate.netnih.gov

For example, a study on a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles found that several compounds exhibited promising antibacterial activity at a concentration of 40 µg/ml. researchgate.net Another investigation focused on two specific isoxazole derivatives, PUB9 and PUB10, which displayed notable antimicrobial activity. nih.gov Particularly, PUB9 showed exceptionally high activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. nih.gov These compounds were found to reduce biofilm formation by over 90%. nih.gov

The mechanism of action for some related heterocyclic derivatives has been linked to the disruption of bacterial cell division by inhibiting the FtsZ protein's activity. nih.gov The introduction of certain moieties, such as a thiophene (B33073) ring, to the isoxazole structure has been observed to enhance antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound Target Organism Activity Metric Result Reference
5a, 5c, 5e, 5f, 5i Gram-positive & Gram-negative bacteria Zone of Inhibition Inspiring activity at 40 µg/ml researchgate.net
PUB9 Staphylococcus aureus MIC >1000x lower than other derivatives nih.gov
PUB9 & PUB10 Biofilm-forming cells Biofilm Reduction >90% nih.gov

Antifungal Activities

In addition to antibacterial properties, isoxazole derivatives have demonstrated considerable antifungal potential. researchgate.netnih.gov The emergence of resistance to existing antifungal drugs necessitates the development of new therapeutic agents, and isoxazole-based compounds are promising candidates. nih.gov

A series of newly synthesized isoxazole derivatives were screened for their in-vitro antifungal activity against Aspergillus niger, with several compounds showing encouraging results at a concentration of 40 µg/ml. researchgate.net In a different study, two derivatives, PUB14 and PUB17, displayed selective antifungal activity against Candida albicans, a common fungal pathogen, without harming beneficial microbiota like Lactobacillus sp. nih.gov These compounds also showed a remarkable ability to eradicate biofilms formed by Candida. nih.gov

Another synthesized isoindole derivative containing a 5-methyl-isoxazole-3-yl group showed antifungal activity against four different fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Table 3: Antifungal Activity of Selected Isoxazole Derivatives

Compound Target Organism Key Finding Reference
5a, 5c, 5e, 5f, 5i Aspergillus niger Inspiring activity at 40 µg/ml researchgate.net
PUB14 & PUB17 Candida albicans Selective antifungal activity, biofilm eradication nih.gov
Isoindole derivative 4 C. tropicum, F. oxysporum, G. candidum, T. rubrum Active against all four species mdpi.com

Anticancer and Antitumor Potentials

The isoxazole moiety is a key feature in many compounds being investigated as potential anticancer agents. nih.govespublisher.com These derivatives can exert their antitumor effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization. nih.gov The versatility of the isoxazole structure allows it to serve as a scaffold for developing small molecule inhibitors that target cancer's complex signaling pathways. espublisher.com

Preliminary studies suggest that 3-Methylisoxazole-5-carbonitrile (MIC) may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. Research into isoxazole derivatives has identified compounds that can disrupt cell-surface receptors and intracellular signaling, which are critical for cancer progression. espublisher.com The development of these compounds offers a pathway to more effective and less toxic cancer therapies. nih.govespublisher.com

Enzyme Inhibitors (e.g., Carbonic Anhydrase, D-amino acid oxidase, α-Amylase, c-Met kinase, Pim-1 kinase)

Derivatives of 3-methylbenzo[d]isoxazole (B15219) have been identified as potent inhibitors of various enzymes implicated in disease.

Carbonic Anhydrase (CA) Inhibitors: Heterocyclic compounds, including isoxazoles, are known for their ability to inhibit carbonic anhydrases, a family of enzymes involved in numerous physiological processes. nih.gov In one study, isoxazole derivatives were synthesized and tested for their inhibitory action against CA. Two compounds, AC2 and AC3, showed significant inhibitory activity, with AC2 being the most promising with an IC₅₀ of 112.3 ± 1.6 μM. nih.gov These findings were supported by molecular docking and simulation studies. nih.gov

c-Met Kinase Inhibitors: The c-Met kinase, a receptor tyrosine kinase, is a target in cancer therapy. A series of compounds based on a 3-amino-benzo[d]isoxazole scaffold were developed and evaluated as c-Met inhibitors. nih.gov This research led to the identification of nine compounds with IC₅₀ values under 10 nM. nih.gov Compound 28a was particularly potent, with an enzymatic IC₅₀ of 1.8 nM and a cellular IC₅₀ of 0.18 μM on EBC-1 lung cancer cells. nih.gov

Pim-1 Kinase Inhibitors: Pim-1 kinase is a serine/threonine kinase involved in cell cycle regulation and is a target for cancer treatment. medchemexpress.com While specific derivatives of this compound as Pim-1 inhibitors are not detailed in the provided context, other heterocyclic compounds like Hispidulin have been identified as Pim-1 inhibitors with an IC₅₀ of 2.71 μM. medchemexpress.com

Table 4: Enzyme Inhibition by Isoxazole Derivatives

Compound Series/Name Target Enzyme Potency (IC₅₀) Reference
AC2 Carbonic Anhydrase 112.3 ± 1.6 μM nih.gov
AC3 Carbonic Anhydrase 228.4 ± 2.3 μM nih.gov
28a c-Met Kinase 1.8 nM (enzymatic) nih.gov
Hispidulin Pim-1 Kinase 2.71 μM medchemexpress.com

Modulators of Nuclear Receptors (e.g., Farnesoid X Receptor Agonists)

The Farnesoid X Receptor (FXR) is a nuclear receptor that has emerged as a significant drug target for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com FXR agonists can modulate pathways involved in bile acid synthesis, lipid metabolism, and inflammation. nih.govmdpi.com

A series of isoxazole derivatives have been investigated for their ability to act as FXR agonists. nih.gov Through 3D-QSAR modeling and molecular dynamics simulations, researchers have identified key structural features necessary for agonistic activity. nih.govmdpi.com These studies revealed that hydrophobicity at the R2 group and an electronegative group at the R3 position are crucial for the activity of these compounds. nih.gov Docking studies have further elucidated the binding modes, showing that the isoxazole ring can form a hydrogen bond with His447 in the ligand-binding domain of FXR. nih.gov This research has led to the design of new, potent FXR agonists with potential for treating liver diseases. mdpi.comnih.gov

Neuroprotective Properties

Derivatives of the isoxazole scaffold have demonstrated notable potential in the realm of neuroprotection. Studies have investigated their efficacy in mitigating neuronal damage and inflammation associated with neurodegenerative conditions. While direct research on this compound is limited, the broader class of isoxazolone derivatives has been synthesized and evaluated for neuroprotective effects in models of ethanol-induced neurodegeneration. nih.gov

Chronic alcohol consumption is known to cause memory impairment, neurodegeneration, and neuroinflammation. nih.gov Isoxazolone derivatives have been shown to counteract these effects by targeting oxidative stress and neuroinflammation. nih.gov In animal models, these compounds reversed cognitive deficits and reduced elevated levels of inflammatory markers and reactive oxygen species induced by ethanol. nih.gov The mechanism of action appears to involve the modulation of inflammatory pathways, suggesting that these derivatives could be beneficial in managing neuroinflammation-related processes in neurodegenerative diseases. nih.gov

Furthermore, a series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid-induced neurotoxicity in PC12 cells, a model used for studying Alzheimer's disease. semanticscholar.org One particular compound, 5c, was found to be non-neurotoxic and significantly increased the viability of cells exposed to β-amyloid. semanticscholar.org Its neuroprotective mechanism involves the promotion of cell survival pathways and the reduction of inflammatory and apoptotic markers. semanticscholar.org This research highlights the potential of related heterocyclic scaffolds in the development of treatments for complex neurodegenerative disorders. semanticscholar.org

Immunomodulatory Effects

The isoxazole nucleus is a key feature in a variety of compounds exhibiting significant immunomodulatory properties. Derivatives have been shown to possess both immunosuppressive and immunostimulatory activities, indicating their potential in treating a range of immunological disorders. nih.govmdpi.com

Research into new isoxazole derivatives has demonstrated their ability to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. science24.com For instance, the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) has shown potent anti-inflammatory effects. nih.gov It effectively reduced ear edema in mice, comparable to the reference drug tacrolimus, and inhibited the expression of caspases involved in apoptosis. nih.gov

The structural modifications of the isoxazole ring play a crucial role in determining the immunological activity of these derivatives. Studies have shown that even closely related compounds can exhibit differential effects on humoral and cell-mediated immunity. mdpi.com For example, certain derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response, while only one of them suppressed the delayed-type hypersensitivity response. mdpi.com This highlights the nuanced structure-activity relationship that governs the immunomodulatory effects of this class of compounds.

Utility as "Privileged Scaffolds" in Drug Discovery

The benzisoxazole framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. nih.gov The versatility of the benzisoxazole scaffold is evident from its presence in a wide array of biologically active compounds with antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties, among others. nih.gov

The ability of the benzisoxazole moiety to serve as a building block for diverse molecular architectures has driven extensive research into its derivatives. nih.gov Its unique structure allows for modifications that can fine-tune the physicochemical properties of a molecule, such as lipophilicity, polarity, and solubility, thereby influencing its mechanism of action and therapeutic efficacy. nih.gov The numerous reports of highly active compounds containing the benzisoxazole scaffold suggest that it will continue to be a significant candidate in the field of drug discovery. nih.gov

The concept of privileged scaffolds is central to the design of chemical libraries for high-throughput screening. By focusing on scaffolds like benzisoxazole, researchers can increase the likelihood of identifying novel bioactive compounds. nih.gov The strategic incorporation of the benzisoxazole nucleus into new molecular entities remains a promising approach for the development of future therapeutic agents. nih.gov

Agrochemical Applications

In addition to their pharmaceutical applications, isoxazole derivatives have also found utility in the agricultural sector. Certain compounds based on the isoxazole structure have been developed as fungicides to protect plants from microbial pests. google.comnih.gov

The fungicidal activity of these compounds makes them valuable for controlling plant diseases caused by fungi and oomycetes. google.com They can be formulated into agricultural compositions to be used as active ingredients for controlling a variety of plant pests. google.com The development of isoxazole-based fungicides is part of a broader effort to create new and effective crop protection agents that can help ensure food security. google.com The versatility of the isoxazole ring allows for the synthesis of a wide range of derivatives, some of which exhibit potent and selective activity against phytopathogenic fungi. google.com

Applications in Materials Science

While the primary focus of research on this compound and its derivatives has been in the biological sciences, the inherent properties of the benzisoxazole scaffold also suggest potential applications in materials science. Heterocyclic compounds, in general, are known to possess interesting electronic and photophysical properties that can be exploited in the design of functional materials.

For example, benzoxazole (B165842) derivatives have been investigated for their fluorescent properties. researchgate.net These compounds can exhibit intramolecular proton transfer in the excited state, leading to fluorescence with a significant separation between absorption and emission maxima. researchgate.net Such properties are desirable for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs). The structural similarities between benzoxazoles and benzisoxazoles suggest that the latter could also be explored for similar applications. Further research is needed to fully elucidate the potential of this compound derivatives in the development of novel materials.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of benzisoxazole derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the benzisoxazole ring influence their therapeutic effects. nih.gov

For instance, in the context of anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase both activity and neurotoxicity. nih.gov Conversely, substitution of a sulfamoyl group can lead to a decrease in activity. nih.gov These findings provide valuable insights for the rational design of new anticonvulsant drugs with improved efficacy and safety profiles. nih.gov

SAR studies have also been instrumental in the development of benzisoxazole derivatives as inhibitors of specific biological targets. For example, research on benzisoxazole derivatives as inhibitors of hypoxia-inducible factor (HIF)-1α, a key protein in tumor development, has shown that the benzene (B151609) ring fused to the isoxazole is essential for activity. nih.gov Modifications to the N-phenylbenzo[d]isoxazole-3-carboxamide scaffold have led to the identification of potent inhibitors with potential antitumor effects. nih.gov These studies underscore the importance of SAR in optimizing the biological activity of this versatile class of compounds.

Q & A

Basic Research Question

  • X-ray Crystallography : SHELX programs are widely used for refining crystal structures. For accurate bond-length analysis, high-resolution data (≤1.0 Å) is recommended .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; nitrile groups show characteristic stretching at ~2220 cm⁻¹ in IR .
    • HRMS : Molecular ion peaks ([M+H]⁺) should align with calculated values (e.g., C₉H₆N₂O: 158.0480) .

Advanced Research Question
Discrepancies in crystallographic data (e.g., disordered methyl groups) may arise from dynamic disorder. Refinement with SHELXL using restraints for thermal parameters can resolve this .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (P280, P283) .
  • Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
  • Storage : Keep in airtight containers under inert gas (P233, P231) at ≤25°C (P235) .

Q. Recommendation :

  • Standardize reagents (≥97% purity) and validate intermediates via NMR .

What strategies are effective for modifying the this compound scaffold to enhance bioactivity?

Advanced Research Question

  • Position 5 : Replace nitrile with carboxamide to improve solubility (e.g., 2-Methyl-1,3-benzoxazole-5-carboxamide, PubChem CID 129633768) .
  • Position 3 : Introduce halogens (e.g., Cl, F) to boost antibacterial potency via hydrophobic interactions .

Advanced Research Question

  • Matrix Interference : Plasma proteins may bind to the compound, requiring solid-phase extraction (SPE) for isolation.
  • Detection Limits : LC-MS/MS with a C18 column achieves sensitivity down to 0.1 ng/mL .

Q. Method :

ParameterCondition
ColumnC18, 2.1 × 50 mm
Mobile Phase0.1% formic acid in acetonitrile/water
IonizationESI+

How does the electronic nature of substituents affect the stability of this compound under acidic/basic conditions?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Nitrile stabilizes the isoxazole ring against hydrolysis at pH < 3.
  • Electron-Donating Groups (EDGs) : Methyl groups increase susceptibility to ring-opening at pH > 10 .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.